1-Nitro-1,3,5-triazinane

Energetic materials design Nitramine chemistry Structure-property relationship

1-Nitro-1,3,5-triazinane (CAS 190895-02-4) is a mono‑N‑nitro substituted hexahydro‑1,3,5‑triazine with the molecular formula C₃H₈N₄O₂ and a molecular weight of 132.12 g·mol⁻¹. Unlike the widely used energetic material RDX (1,3,5‑trinitro‑1,3,5‑triazinane, C₃H₆N₆O₆, MW 222.12 g·mol⁻¹), this compound bears only one N‑nitro group on the saturated triazinane ring, placing it at the lower‑energy end of the nitramine energetic materials spectrum.

Molecular Formula C3H8N4O2
Molecular Weight 132.12 g/mol
CAS No. 190895-02-4
Cat. No. B12578300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-1,3,5-triazinane
CAS190895-02-4
Molecular FormulaC3H8N4O2
Molecular Weight132.12 g/mol
Structural Identifiers
SMILESC1NCN(CN1)[N+](=O)[O-]
InChIInChI=1S/C3H8N4O2/c8-7(9)6-2-4-1-5-3-6/h4-5H,1-3H2
InChIKeyHVEKGVHONRJEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-1,3,5-triazinane (CAS 190895-02-4): Mono-Nitro Triazinane Procurement & Characterization Baseline


1-Nitro-1,3,5-triazinane (CAS 190895-02-4) is a mono‑N‑nitro substituted hexahydro‑1,3,5‑triazine with the molecular formula C₃H₈N₄O₂ and a molecular weight of 132.12 g·mol⁻¹ . Unlike the widely used energetic material RDX (1,3,5‑trinitro‑1,3,5‑triazinane, C₃H₆N₆O₆, MW 222.12 g·mol⁻¹), this compound bears only one N‑nitro group on the saturated triazinane ring, placing it at the lower‑energy end of the nitramine energetic materials spectrum [1]. Identified primarily as a synthetic precursor and a transient intermediate in the biodegradation pathway of RDX, its physical and energetic properties are distinct from its fully nitrated analogs [2].

Why Generic Substitution Fails for 1-Nitro-1,3,5-triazinane: Nitration Degree Dictates Performance Profile


The nitro‑substitution degree on the 1,3,5‑triazinane ring is the dominant structural variable governing thermodynamic stability, density, and detonation performance [1]. DFT calculations across mono‑, di‑, and tri‑nitro‑1,3,5‑triazine isomers demonstrate that the mono‑nitro derivative possesses a fundamentally different energetic profile from RDX—lower heat of formation, lower crystal density, and substantially reduced detonation parameters—meaning it cannot serve as a drop‑in replacement in energetic formulations [2]. Furthermore, the 1,3,5‑triazine regioisomers (1,2,3‑ vs. 1,2,4‑ vs. 1,3,5‑substitution) show measurable differences in stability, confirming that both the number and position of nitro groups critically determine performance [2]. The evidence below quantifies these differences across the dimensions most relevant to procurement decisions.

1-Nitro-1,3,5-triazinane: Quantified Differentiation Evidence Against RDX and Triazine Analogs


N-Nitro Group Count: Mono- vs. Tri-Nitration as the Primary Performance Driver

1-Nitro-1,3,5-triazinane possesses a single N‑NO₂ explosophoric group per molecule (MW 132.12 g·mol⁻¹), compared to three N‑NO₂ groups in RDX (MW 222.12 g·mol⁻¹) . This three‑fold reduction in nitro content directly lowers nitrogen mass fraction (42.4% for the mono‑nitro compound vs. 37.8% for RDX, though RDX carries substantially more energetic nitrogen in the form of N‑NO₂ rather than N‑H) and reduces the oxygen balance, which DFT studies confirm translates into a markedly lower heat of formation and detonation energy release [1]. The Shastin review categorically distinguishes mono‑N‑nitro triazinanes from poly‑nitrated analogs as a distinct subclass with fundamentally different synthesis routes and properties [2].

Energetic materials design Nitramine chemistry Structure-property relationship

Regioisomeric Stability: 1,3,5-Substitution Confers Measurable Stability Advantage Over 1,2,3- and 1,2,4-Isomers

A systematic DFT study at the B3LYP/6‑31G(d,p) through cc‑pVDZ levels evaluated all possible mono‑, di‑, and tri‑nitro‑substituted triazine isomers. The study explicitly concluded that mono‑nitro‑substituted derivatives of symmetric 1,3,5‑triazine are more stable than their 1,2,3‑ and 1,2,4‑triazine counterparts [1]. This stability ranking was assessed via homolytic bond dissociation energies (BDEs) and total electronic energies. Although this is a class‑level finding rather than a direct head‑to‑head comparison of isolated 1‑nitro‑1,3,5‑triazinane with a named comparator, the data demonstrate that the 1,3,5‑triazinane scaffold provides a measurable thermodynamic stability advantage over other triazine regioisomers bearing the same nitro‑substitution pattern [1].

Molecular stability Regioisomer comparison DFT calculations

Heat of Formation Gap: Mono-Nitro Triazinane vs. Tri-Nitro Triazinane (RDX)

DFT calculations on nitrotriazine derivatives reveal that the heat of formation scales strongly with the degree of N‑nitration [1]. While the Türker et al. study reports calculated gas‑phase heats of formation for the complete series of mono‑, di‑, and tri‑nitro‑1,3,5‑triazines, the mono‑nitro derivative consistently exhibits the lowest heat of formation (least endothermic/least positive ΔH_f°) among the series. For context, RDX has an experimentally measured heat of formation of approximately +318 kJ·mol⁻¹ (or ~+61.5 kJ·mol⁻¹ depending on convention); the mono‑nitro analog, with only one N–NO₂ group, is predicted to have a substantially lower (less positive) heat of formation, directly reflecting its reduced energy content [2]. The Türker DFT study provides computed ΔH_f° values across all nitration levels that establish this quantitative gradient [1].

Heat of formation Energetic materials Computational chemistry

Crystal Density Deficit: Mono-Nitro Triazinane vs. RDX and Designed Nitrotriazine HEDMs

Crystal density is a primary determinant of detonation velocity and pressure. RDX has a measured crystal density of 1.806 g·cm⁻³ [1]. The mono‑nitro‑1,3,5‑triazinane, with only one N–NO₂ group and two N–H groups capable of forming less dense hydrogen‑bonded networks, is predicted to have a density substantially below this value. For benchmarking context, computationally designed nitrotriazine‑based energetic materials incorporating multiple explosophoric groups achieve densities up to 1.84 g·cm⁻³ with detonation velocities exceeding 8.9 km·s⁻¹ [2]. The mono‑nitro derivative, lacking the additional nitro groups that drive dense crystal packing, falls into a distinctly lower density regime, which directly impacts its suitability for applications requiring high detonation performance [2][3].

Crystal density Detonation performance Energetic materials benchmarking

Synthetic Accessibility and Precursor Role: Mono‑Nitration as a Gateway to Functionalized Triazinanes

The Shastin review on nitro derivatives of 1,3,5‑triazine systematizes published synthetic routes and explicitly distinguishes mono‑N‑nitro triazinanes as key intermediates en route to more highly functionalized derivatives, including trisubstituted 1,3,5‑triazines containing trinitromethyl groups [1]. Unlike RDX, which is produced by exhaustive nitration of hexamine (urotropine) with concentrated nitric acid, the mono‑nitro derivative requires controlled, stepwise nitration conditions that leave two ring nitrogens available for further derivatization [2]. This differential synthetic accessibility—mono‑nitration as a controlled step vs. exhaustive nitration for RDX—makes 1‑nitro‑1,3,5‑triazinane valuable as a building block in medicinal chemistry and materials science where the retained N–H sites enable further functionalization that is impossible with fully nitrated analogs [1].

Synthetic intermediate Precursor chemistry Triazinane functionalization

Decomposition Gas Product Profile: Reduced NOₓ and Increased NH₃ vs. RDX

The molecular formula of 1‑nitro‑1,3,5‑triazinane (C₃H₈N₄O₂) contains a higher H:C ratio and lower O:N ratio compared to RDX (C₃H₆N₆O₆) . Under thermal or shock‑induced decomposition, the mono‑nitro compound is predicted to generate a significantly different product distribution: less NOₓ (due to only one N–NO₂ moiety vs. three in RDX), relatively more NH₃ or amine fragments (due to two N–H groups), and a lower total gas volume per mole [1]. This difference in decomposition product profile has practical implications for environmental fate and toxicity assessment—RDX biodegradation pathways proceed through mono‑nitroso and mono‑nitro intermediates, confirming that the partially nitrated species exhibit distinct chemical and biological behaviors [2]. The EAWAG‑BBD pathway database explicitly maps 1‑nitro‑1,3,5‑triazinane‑2,4‑diol as a biodegradation intermediate of RDX, establishing the environmental relevance of the mono‑nitro substitution pattern [2].

Decomposition products Environmental fate Gas generation profile

1-Nitro-1,3,5-triazinane: Evidence-Backed Research & Industrial Application Scenarios


Energetic Materials Sensitivity & Structure–Property Relationship Studies

Procure 1‑nitro‑1,3,5‑triazinane as the lowest‑energy member of the N‑nitro‑1,3,5‑triazinane series to establish baseline structure–property relationships. DFT evidence confirms that mono‑nitro derivatives occupy a distinctly lower energy regime than di‑ and tri‑nitro analogs in terms of heat of formation and detonation performance [1]. Researchers can use this compound to experimentally validate computational predictions of how incremental nitration affects impact sensitivity, friction sensitivity, and thermal decomposition onset—providing the foundational data point at one extreme of the nitration‑performance curve, with RDX and HMX serving as the high‑nitration benchmarks [2].

RDX Biodegradation Pathway Intermediate Standard for Environmental Fate Analysis

Use 1‑nitro‑1,3,5‑triazinane (and its 2,4‑diol derivative) as an analytical reference standard for tracking the microbial degradation pathway of RDX in soil and groundwater remediation studies. The EAWAG‑BBD database identifies mono‑nitro triazinane species as key transient intermediates in the anaerobic biodegradation of RDX [1]. The decomposition product profile of the mono‑nitro compound—characterized by a higher H:C ratio and lower NOₓ generation potential than RDX—makes it a critical reference point for quantifying the extent of RDX attenuation and distinguishing partial degradation products from parent compound residuals [2].

Medicinal Chemistry Building Block with Reactive N–H Handles

Procure 1‑nitro‑1,3,5‑triazinane as a synthetic intermediate for constructing functionalized triazinane libraries. The Shastin review documents the synthetic utility of mono‑N‑nitro triazinanes as precursors to trisubstituted derivatives bearing trinitromethyl and other functional groups [1]. With two free N–H positions remaining on the ring, this compound enables sequential derivatization strategies that are impossible with exhaustively nitrated analogs such as RDX. The regioisomeric stability advantage of the 1,3,5‑substitution pattern, confirmed by DFT calculations, further supports its use as a robust scaffold for diversification [2].

Computational Chemistry Benchmarking of Nitramine Energetic Materials

Use 1‑nitro‑1,3,5‑triazinane as a computational benchmark compound for validating DFT and ab initio methods applied to nitramine energetic materials. As the structurally simplest N‑nitro‑1,3,5‑triazinane, it serves as an ideal reduced‑complexity model for calibrating calculated properties—bond dissociation energies, heats of formation, and detonation parameters—against experimental data before extending methods to RDX, HMX, and CL‑20 [1]. The availability of DFT data spanning multiple basis sets (6‑31G(d,p) through cc‑pVDZ) for the complete nitrotriazine series in the Türker et al. study provides a directly comparable computational reference dataset [2].

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